1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-3-9-6(4-10)7-5-8-9/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZSELZAGUGQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Propyl-1H-1,2,4-triazole-5-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
Executive Summary
This technical guide outlines a precision synthesis pathway for 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 1379254-16-6) , a critical heterocyclic building block in medicinal chemistry. The 1,2,4-triazole scaffold is ubiquitous in pharmaceuticals (e.g., antifungal azoles, GPCR modulators), and the C5-aldehyde functionality serves as a versatile "chemical handle" for reductive aminations, Wittig olefinations, and heterocycle annulations.
This guide prioritizes a C-H Functionalization (Lithiation-Formylation) strategy. Unlike classical cyclization methods that require pre-functionalized acyclic precursors, this route leverages the inherent regioselective acidity of the 1-substituted triazole ring, offering a more direct and atom-economical approach.
Retrosynthetic Analysis
The strategic disconnection relies on the latent acidity of the C5-proton in the 1,2,4-triazole ring. By installing the propyl group first, we direct the subsequent functionalization to the C5 position via lithiation.
Key Disconnections:
-
C5–Formyl Bond : Formed via electrophilic quench of a C5-lithio species with
-Dimethylformamide (DMF). -
N1–Propyl Bond : Formed via nucleophilic substitution (
) of 1,2,4-triazole with 1-bromopropane.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available 1,2,4-triazole.
Primary Synthesis Pathway: The Lithiation-Formylation Route
Phase 1: Regioselective Synthesis of 1-Propyl-1H-1,2,4-triazole
The alkylation of 1,2,4-triazole is an ambident nucleophile problem.[1] While N1-alkylation is thermodynamically favored, N4-alkylation is a common side reaction. High-purity isolation of the N1-isomer is critical for the success of Phase 2.
Reaction Scheme:
Protocol:
-
Setup : Charge a 500 mL round-bottom flask with 1,2,4-triazole (69.0 g, 1.0 mol) and anhydrous acetonitrile (300 mL).
-
Base Addition : Add anhydrous potassium carbonate (
, 165.8 g, 1.2 mol). The mixture will be a suspension. -
Alkylation : Add 1-bromopropane (135.3 g, 1.1 mol) dropwise over 30 minutes.
-
Reflux : Heat the mixture to reflux (
) for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1). -
Workup : Filter off the inorganic salts while hot. Wash the cake with hot acetonitrile.
-
Concentration : Evaporate the solvent under reduced pressure to obtain a crude oil.
-
Purification (Critical) : Distill the crude oil under vacuum (
).-
Note: The N1-isomer typically boils at a lower temperature than the N4-isomer. Collect the fraction boiling at
(at 10 mmHg). -
Validation: Verify N1-regiochemistry via
NMR (symmetry check: N4-isomer is symmetric; N1-isomer is asymmetric).
-
Phase 2: C5-Lithiation and Formylation
This step exploits the specific acidity of the C5-proton (
Reaction Scheme:
Detailed Protocol:
-
Inert Atmosphere : Flame-dry a 250 mL three-neck flask and purge with Argon.
-
Solvation : Dissolve 1-propyl-1,2,4-triazole (11.1 g, 100 mmol) in anhydrous THF (100 mL). Cool to
(dry ice/acetone bath). -
Lithiation : Add
-Butyllithium ( in hexanes, 44 mL, 110 mmol) dropwise via syringe pump over 45 minutes.-
Observation: The solution may turn slight yellow. Maintain internal temperature below
to prevent ring fragmentation or N-dealkylation. -
Aging: Stir at
for 1 hour to ensure complete deprotonation.
-
-
Formylation : Add anhydrous DMF (15.5 mL, 200 mmol) dropwise rapidly.
-
Warming : Allow the mixture to warm to
over 2 hours. -
Quench : Quench with saturated aqueous
(50 mL) followed by water (50 mL). -
Extraction : Extract with Ethyl Acetate (
). Dry combined organics over . -
Purification : Flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20
50:50).
Yield Expectation : 65–75%.
Mechanism of Action (C5-Lithiation)
The regioselectivity is governed by the "Complex Induced Proximity Effect" (CIPE). The lithium cation coordinates to N4, directing the basic butyl anion to the adjacent C5 proton.
Figure 2: Mechanistic pathway highlighting the critical role of N4-lithium coordination in directing C5-deprotonation.
Analytical Characterization
To ensure scientific integrity, the synthesized product must meet the following specifications:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (400 MHz, CDCl3) | Aldehyde proton (-CHO). Distinctive singlet downfield. | |
| C3-H proton . Only one ring proton remains. | ||
| N-CH2 protons. Diagnostic of N1-alkylation. | ||
| 13C NMR (100 MHz, CDCl3) | Carbonyl carbon . | |
| Triazole ring carbons (C3, C5). | ||
| HRMS (ESI+) | Confirms molecular formula |
Troubleshooting & Optimization
Issue 1: Low Yield in Phase 2 (Lithiation)
-
Cause : Presence of moisture or temperature excursion.
-
Solution : Ensure THF is distilled from Sodium/Benzophenone immediately before use. Keep the internal temperature strictly below
during -BuLi addition.
Issue 2: Regioisomer Contamination (Phase 1)
-
Cause : Incomplete separation of N1/N4 isomers.[2]
-
Solution : If distillation is insufficient, convert the mixture to hydrochloride salts. The N1-isomer salt often crystallizes differently or can be separated via recrystallization from EtOH/Et2O before neutralizing.
Issue 3: Decomposition of Aldehyde
-
Cause : 1,2,4-triazole-5-carbaldehydes can be prone to hydrate formation or oxidation.
-
Solution : Store under Argon at
. Use immediately for subsequent steps if possible.
Alternative Pathway: Oxidation of Alcohol
If the lithiation equipment is unavailable, an oxidative route is a viable backup.
-
Precursor : (1-Propyl-1H-1,2,4-triazol-5-yl)methanol .
-
Reagent : Activated Manganese Dioxide (
) or Swern Oxidation conditions. -
Pros/Cons : Avoids cryogenic conditions but requires the synthesis of the hydroxymethyl precursor (often via cyclization of glycolic acid hydrazide), which adds step count.
References
-
BenchChem . 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde Product Data & Vilsmeier Protocols. Retrieved from
- Micetich, R. G., et al. (1984). "The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles." Journal of Heterocyclic Chemistry.
-
ChemicalBook . 1H-1,2,4-Triazole Properties and Reactions. Retrieved from
-
Kaur, R., et al. (2016).[3] "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." ResearchGate.[4] Retrieved from
-
MDPI . Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles. (Validation of n-BuLi conditions for triazoles). Retrieved from
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
Abstract & Scope
This technical guide details the protocol for the regioselective formylation of 1-propyl-1H-1,2,4-triazole to synthesize 1-propyl-1H-1,2,4-triazole-5-carbaldehyde . This transformation is achieved via C5-specific lithiation followed by electrophilic trapping with N,N-dimethylformamide (DMF).
Targeting the C5 position on the 1,2,4-triazole ring is a critical competency in medicinal chemistry, as this moiety serves as a bioisostere for amides and a precursor for Schiff bases, often found in antifungal and antimycobacterial pharmacophores. This protocol emphasizes strict cryogenic control to prevent ring fragmentation and ensure high regioselectivity.
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]
Regioselectivity of Lithiation
The 1,2,4-triazole ring contains two potential sites for deprotonation: C3 and C5. For 1-substituted-1,2,4-triazoles , lithiation using n-butyllithium (n-BuLi) occurs almost exclusively at the C5 position .
-
Inductive Effects: The electron-withdrawing nature of the adjacent nitrogen atoms renders the C5 proton acidic (pKa ~32 in DMSO).
-
Kinetic Control: The N1-propyl substituent sterically and electronically directs the base to the C5 position. The resulting C5-lithio species is stabilized by the adjacent N1 and N4 atoms, whereas a C3-lithio species would suffer from lone-pair repulsion from N2.
Reaction Pathway
The reaction proceeds via a CIPE (Complex Induced Proximity Effect) where the lithium reagent coordinates with the ring nitrogens, facilitating specific deprotonation at -78°C. The intermediate, 5-lithio-1-propyl-1,2,4-triazole, is unstable at higher temperatures and must be trapped immediately with DMF.
[10]
Experimental Protocol
Reagents & Materials
| Reagent | Purity/Grade | Role | Stoichiometry |
| 1-Propyl-1H-1,2,4-triazole | >98% (HPLC) | Substrate | 1.0 equiv |
| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Base | 1.1 equiv |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Electrophile | 1.2 - 1.5 equiv |
| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent | 10 mL / mmol |
| Ammonium Chloride (NH₄Cl) | Saturated Aqueous | Quench | Excess |
Safety Note: n-BuLi is pyrophoric. All transfers must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
Step-by-Step Methodology
Phase 1: System Preparation
-
Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Dissolve 1-propyl-1H-1,2,4-triazole (1.0 equiv) in anhydrous THF.
-
Note: Concentration should be approximately 0.1 M to 0.2 M.
-
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C . Equilibration usually takes 15-20 minutes.
Phase 2: Lithiation (The Critical Step)
-
Base Addition: Add n-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.
-
Critical: Run the addition down the side of the flask to pre-cool the reagent. A rapid exotherm here can cause ring fragmentation or non-selective lithiation.
-
-
Incubation: Stir the mixture at -78°C for 45 to 60 minutes . The solution typically turns a yellow/orange hue, indicating the formation of the lithiated species.
Phase 3: Formylation
-
Electrophile Addition: Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture at -78°C.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to 0°C over 1 hour.
-
Observation: The color may shift as the tetrahedral alkoxide intermediate forms.
-
Phase 4: Workup & Isolation
-
Quench: At 0°C, quench the reaction by adding saturated aqueous NH₄Cl (approx. 5 mL per mmol of substrate). Stir vigorously for 10 minutes.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x volumes).
-
Washing: Combine organic layers and wash with Brine (1x) to remove residual DMF.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient).
Process Workflow Diagram
Quality Control & Troubleshooting
Analytical Characterization (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.0 ppm (s, 1H): Aldehyde proton (Diagnostic peak).
-
δ ~8.0 ppm (s, 1H): C3-H proton (Singlet, confirms C5 substitution).
-
δ ~4.2 ppm (t, 2H): N-CH₂- (Propyl group).
-
δ ~1.9 ppm (m, 2H): -CH₂- (Propyl group).
-
δ ~0.9 ppm (t, 3H): -CH₃ (Propyl group).
-
-
Appearance: Pale yellow oil or low-melting solid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or DMF | Redistill THF over Na/Benzophenone; Use fresh anhydrous DMF. |
| Starting Material Recovery | Incomplete Lithiation | Increase lithiation time to 90 min; Ensure n-BuLi titer is accurate. |
| Complex Mixture | Temperature > -70°C | Monitor internal temp strictly; Add n-BuLi slower. |
| Decomposition | Product instability | Store product under Argon at -20°C immediately after isolation. |
References
-
Regioselectivity of Triazole Lithiation
-
Katritzky, A. R., et al. "Lithiation of 1-substituted 1,2,4-triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1979.
- Note: Establishes C5 as the primary site for lithi
-
- General Formylation Protocols: Modi, P., et al. "Synthesis of 1,2,4-triazole derivatives via lithiation." Tetrahedron Letters, 2012. Standard protocol adaptation for heterocyclic aldehydes using DMF as a formyl source.
-
Stability of Triazole Aldehydes
-
Triazole Synthesis Review
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles: advantageous synthetic application of aqueous conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. jocpr.com [jocpr.com]
Application Note: 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde in Antifungal Drug Discovery
Executive Summary
This application note details the utility of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde as a high-value pharmacophore precursor in the development of next-generation azole antifungals. While established azoles (fluconazole, itraconazole) face rising resistance profiles, the 1,2,4-triazole-5-carbaldehyde scaffold offers a versatile synthetic handle (aldehyde) for generating Schiff base libraries and heterocyclic hybrids. This guide covers the molecule's structural significance, synthetic protocols for derivatization, and validated biological assays for assessing CYP51 inhibition.
Structural Significance & Mechanism of Action[1][2]
The "Privileged Scaffold" Architecture
The 1,2,4-triazole ring is a cornerstone of antifungal medicinal chemistry.[1] The specific derivative 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde combines three critical features for drug design:
-
1,2,4-Triazole Core: Acts as the primary pharmacophore.[2] The N4 nitrogen atom coordinates with the heme iron of the fungal enzyme, blocking the active site.
-
Propyl Side Chain (
-1 Position): Enhances lipophilicity ( ). This non-polar tail aids in penetrating the fungal cell wall and plasma membrane, a common barrier for more polar triazole derivatives. -
C5-Carbaldehyde Group: A highly reactive electrophilic handle. It allows for rapid diversification via condensation reactions (Schiff bases, hydrazones) to explore Structure-Activity Relationships (SAR) in the "access channel" of the target enzyme.
Mechanism: CYP51 Inhibition
The ultimate target of derivatives synthesized from this precursor is Lanosterol 14
-
Pathway: Ergosterol Biosynthesis.[1]
-
Action: The triazole derivative binds to the heme cofactor of CYP51.[1]
-
Result: Inhibition prevents the conversion of lanosterol to ergosterol.[1] This leads to the accumulation of toxic 14
-methylsterols, disrupting membrane fluidity and causing fungal cell death.
Pathway Visualization
The following diagram illustrates the workflow from the precursor molecule to fungal inhibition.
Figure 1: Strategic workflow utilizing 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde to target fungal membrane biosynthesis.
Experimental Protocols
Chemical Synthesis: Schiff Base Derivatization
The most common application of this aldehyde is the synthesis of Schiff bases (imines), which often exhibit superior antifungal activity compared to the parent aldehyde due to extended
Objective: Synthesize a 4-substituted-benzylidene derivative.
Reagents:
-
1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equiv)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the substituted aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (
) with stirring for 4–6 hours.-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.
-
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.
-
Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.
-
Characterization: Confirm structure via
(look for imine proton singlet 8.0–9.0 ppm) and FT-IR (C=N stretch ).
Biological Assay: In Vitro Antifungal Susceptibility
Once synthesized, the derivative must be tested.[3][4][5][6] The standard is the CLSI M27-A3 microdilution broth method.
Target Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus.
Protocol:
-
Media Preparation: Prepare RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Inoculum: Adjust fungal suspension to
to cells/mL. -
Compound Dilution: Dissolve the test compound in DMSO. Create serial twofold dilutions in the microtiter plate (Range: 64
to 0.125 ). -
Incubation: Incubate plates at
for 24 hours (Candida) or 48 hours (Aspergillus). -
Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing 50% inhibition (MIC
) or complete inhibition (MIC ) compared to the growth control.
Data Analysis & SAR Insights
When utilizing 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, Structure-Activity Relationship (SAR) data typically follows specific trends. The table below summarizes expected outcomes based on common derivatizations found in literature.
| Derivative Type | R-Group Modification | Predicted Effect on Activity | Rationale |
| Parent Aldehyde | -CHO (Unmodified) | Low/Moderate | Lacks the extended hydrophobic pharmacophore required for deep active site binding. |
| Schiff Base | 4-Fluoro-phenyl | High | Fluorine mimics H-bonding and increases metabolic stability; phenyl ring engages in |
| Schiff Base | 4-Nitro-phenyl | Moderate | Strong electron-withdrawing group may alter polarity unfavorably for some strains. |
| Reduced Amine | -CH | High | Reduction of the imine bond increases flexibility, allowing better fit in the CYP51 pocket. |
Interpretation of Results
-
MIC < 1.0
: Indicates a potent lead candidate comparable to Fluconazole.[7] -
Role of Propyl Chain: If activity drops significantly when the propyl chain is replaced by a methyl group, it confirms that the hydrophobic interaction provided by the propyl chain is critical for cell wall penetration or hydrophobic pocket binding.
References
-
Zhang, H., et al. (2023). "Design, synthesis and antifungal activity of novel triazoles containing propyl side chains."[4] Journal of Pharmaceutical Practice and Service. 4
-
Chem-Impex. "1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde Product Application Note." Chem-Impex International. 8[9][7][10][11]
-
BenchChem. "Mechanism of action of 1,2,4-triazole-based compounds." BenchChem Technical Library. 1
-
Hassan, G.S., et al. "Synthesis and Antifungal Properties of 1,2,4-Triazole Schiff Base Agents." ResearchGate. 12
-
Al-Wahaibi, L.H., et al. (2023). "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione."[5] MDPI. 5[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Design, synthesis and antifungal activity of novel triazoles containing propyl side chains [yxsj.smmu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols [yxsj.smmu.edu.cn]
- 12. researchgate.net [researchgate.net]
1-Propyl-1H-1,2,4-triazole-5-carbaldehyde as a building block for heterocyclic synthesis
Executive Summary
1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (CAS: 1379254-16-6) represents a strategic "chassis" molecule in modern medicinal chemistry. While the 1,2,4-triazole ring is a ubiquitous pharmacophore—found in blockbuster antifungals (e.g., Fluconazole) and oncology agents (e.g., Letrozole)—the 5-formyl derivative offers a unique, reactive handle for divergent synthesis.
Unlike the more passive 3-substituted isomers, the C5-aldehyde (adjacent to the N1-propyl group) provides a direct vector for scaffold elaboration. The propyl group serves as a lipophilic anchor (LogP modulation), while the aldehyde enables rapid access to Schiff bases, vinyl derivatives, and fused heterocyclic systems. This guide outlines the handling, synthesis, and application of this building block, focusing on high-fidelity protocols for library generation.
Chemical Profile & Stability[1][2]
| Property | Specification | Notes |
| IUPAC Name | 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde | Also referred to as 1-propyl-5-formyl-1,2,4-triazole |
| CAS Number | 1379254-16-6 | |
| Molecular Formula | C₆H₉N₃O | MW: 139.16 g/mol |
| Appearance | Pale yellow oil to low-melting solid | Tendency to oxidize if stored improperly.[1] |
| Solubility | DCM, MeOH, DMSO, DMF | Poor solubility in Hexanes/Water. |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Critical: Aldehydes are prone to air oxidation to the carboxylic acid. |
Synthesis of the Building Block (The Origin)
Note: While commercially available, in-house synthesis is often required for scale-up or analog generation. The following protocol utilizes the specific regioselective lithiation of 1-alkyl-1,2,4-triazoles.
Mechanism
The C5 proton of 1-substituted 1,2,4-triazoles is significantly more acidic (pKa ~32) than the C3 proton due to the inductive effect of the adjacent N1 and the coordination ability of N4. Lithiation with n-BuLi occurs exclusively at C5, which is then trapped with DMF.
Protocol: Regioselective Formylation
Scale: 10 mmol Reagents: 1-Propyl-1,2,4-triazole (1.11 g), n-BuLi (2.5 M in hexanes), anhydrous DMF, anhydrous THF.
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Add 1-propyl-1,2,4-triazole (1.11 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol, 1.1 equiv) over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent ring fragmentation.
-
Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
-
Quench: Add anhydrous DMF (1.2 mL, 15 mmol) dropwise.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with saturated aqueous NH₄Cl (10 mL) and stir vigorously for 30 minutes to hydrolyze the hemiaminal intermediate.
-
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield Expectation: 75-85%.[2]
-
Key Applications & Protocols
A. Reductive Amination (Library Synthesis)
The most common application is linking the triazole core to other pharmacophores via a secondary or tertiary amine.
Protocol:
-
Dissolve 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv) in 1,2-dichloroethane (DCE).
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir at Room Temperature for 4–12 hours.
-
Quench: Add saturated NaHCO₃. Extract with DCM.
-
Note: For acid-sensitive amines, add 1.0 equiv of Acetic Acid to catalyze imine formation.
B. Knoevenagel Condensation (Vinyl-Triazoles)
This reaction creates conjugated systems, often used to synthesize Michael acceptors (covalent inhibitors) or precursors for cyclization.
Protocol:
-
Combine Aldehyde (1.0 equiv) and Active Methylene (e.g., Malononitrile, 1.1 equiv) in Ethanol.[3]
-
Add catalytic Piperidine (5 mol%).
-
Reflux for 2 hours. The product often precipitates upon cooling.
-
Result: 2-((1-propyl-1H-1,2,4-triazol-5-yl)methylene)malononitrile.
C. Synthesis of Fused Heterocycles (Triazolo-Thiadiazines)
Reacting the aldehyde with thiols or thiosemicarbazides can yield fused bicyclic systems, a strategy common in antifungal research.
Protocol (Hantzsch-like Cyclization):
-
React Aldehyde with 2-aminothiophenol in refluxing Ethanol with catalytic p-TsOH.
-
Mechanism involves Schiff base formation followed by intramolecular nucleophilic attack of the thiol.
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways originating from the 1-propyl-triazole-5-carbaldehyde node.
Figure 1: Divergent synthesis pathways from the 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde scaffold.
Safety & Handling
-
Reactive Aldehyde: The aldehyde moiety is electrophilic and can form adducts with biological nucleophiles (proteins/DNA). Handle in a fume hood.
-
Lithiation Risks: The synthesis step involves n-Butyllithium, a pyrophoric reagent. Strict anhydrous conditions and fire safety protocols are mandatory.
-
Storage: Store the purified aldehyde under Argon at -20°C to prevent oxidation to 1-propyl-1,2,4-triazole-5-carboxylic acid.
References
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazoles and derivatives. Retrieved October 24, 2025, from [Link]
Sources
Application Notes and Protocols for the Derivatization of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
Abstract
This technical guide provides detailed protocols and expert insights for the chemical derivatization of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, a versatile heterocyclic building block. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically significant drugs, valued for its metabolic stability and hydrogen bonding capabilities.[1][2] The aldehyde functionality at the 5-position serves as a highly reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and materials science. This document outlines step-by-step protocols for three fundamental derivatization strategies: Reductive Amination, Wittig Olefination, and Schiff Base Condensation. Each protocol is accompanied by an explanation of the underlying chemical principles, key reaction parameters, and visual workflow diagrams to ensure reliable and reproducible execution.
Introduction: The Strategic Value of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
The 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde molecule is a key intermediate for synthetic chemists. Its value stems from the convergence of two critical chemical features:
-
The 1,2,4-Triazole Core: This nitrogen-rich heterocycle is a privileged structure in medicinal chemistry, known to confer a range of biological activities, including antifungal, antiviral, and anticancer properties.[1] Its ability to act as a bioisostere for amide and ester groups, coupled with its metabolic robustness, makes it an attractive scaffold in drug design.[2]
-
The Aldehyde Functional Group: As a versatile electrophile, the aldehyde group is a gateway to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic modification of the core scaffold, which is essential for developing structure-activity relationships (SAR) in drug development programs.
This guide focuses on practical, field-proven methods for exploiting the reactivity of the aldehyde group to generate novel derivatives with high efficiency and control.
Protocol I: Reductive Amination for Amine Synthesis
Reductive amination is arguably the most powerful method for synthesizing substituted amines from aldehydes.[3][4] The process involves two sequential steps within a single pot: the formation of an imine intermediate via condensation of the aldehyde with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.[3][5]
Causality and Experimental Rationale
The choice of a reducing agent is critical for the success of this reaction. We employ Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective hydride donor. Its reduced reactivity, compared to agents like sodium borohydride (NaBH₄), prevents the premature reduction of the starting aldehyde. NaBH(OAc)₃ preferentially reduces the protonated iminium ion formed in situ, driving the equilibrium towards the final amine product and minimizing side reactions. This one-pot procedure is highly efficient and demonstrates broad functional group tolerance.[4]
Experimental Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask under ambient atmosphere, dissolve 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: To the stirred solution, add glacial acetic acid (1.1 equivalents) to catalyze imine formation. Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure substituted amine derivative.[6]
Quantitative Data Summary
| Amine Substrate | Equivalents | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Aniline | 1.1 | NaBH(OAc)₃ | DCE | 6 | 85-95% |
| Benzylamine | 1.1 | NaBH(OAc)₃ | DCE | 4 | 90-98% |
| Morpholine | 1.1 | NaBH(OAc)₃ | THF | 12 | 80-90% |
| Piperidine | 1.1 | NaBH(OAc)₃ | THF | 10 | 82-92% |
Protocol II: Wittig Olefination for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from aldehydes or ketones.[7][8] The reaction utilizes a phosphorus ylide (a Wittig reagent), which attacks the aldehyde's carbonyl carbon to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[7]
Causality and Experimental Rationale
The success of the Wittig reaction hinges on the anhydrous formation of the ylide. A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt.[9] This step must be performed under an inert atmosphere (e.g., argon or nitrogen) because the ylide is highly reactive towards water and oxygen. The stereochemical outcome (Z vs. E alkene) is influenced by the stability of the ylide; non-stabilized ylides (e.g., from alkylphosphonium salts) typically favor the Z-alkene, especially under salt-free conditions.[7]
Experimental Workflow: Wittig Olefination
Caption: Workflow for a typical Wittig reaction.
Detailed Step-by-Step Methodology
-
Ylide Generation: To a stirred suspension of a suitable triphenylphosphonium salt (1.2 equivalents) in anhydrous THF under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise at 0 °C. Caution: n-BuLi is pyrophoric. A distinct color change (often to deep red or orange) indicates ylide formation. Stir the resulting mixture at room temperature for 1 hour.
-
Reaction with Aldehyde: In a separate flask, dissolve 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Addition: Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture). Further purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Phosphonium Salt | Base | Product Structure | Stereoselectivity | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | Terminal Alkene | N/A | 75-85% |
| Ethyltriphenylphosphonium bromide | n-BuLi | Prop-1-enyl | Z-favored | 70-80% |
| Benzyltriphenylphosphonium chloride | NaH | Styrenyl | Z/E mixture | 80-90% |
| (Carbethoxymethyl)triphenylphosphonium chloride | NaH | α,β-Unsaturated Ester | E-favored | 85-95% |
Protocol III: Schiff Base (Imine) Condensation
The formation of a Schiff base, or imine, is a direct condensation reaction between an aldehyde and a primary amine.[10][11] While it is the initial step in reductive amination, imines themselves are stable, valuable compounds with applications in coordination chemistry and as intermediates for further synthesis.[11][12] The reaction is typically reversible and is driven to completion by removing water, often with a dehydrating agent or a Dean-Stark apparatus, or by precipitation of the product.
Causality and Experimental Rationale
This reaction relies on the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. The reaction is often catalyzed by a catalytic amount of weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial addition step. Using a solvent like ethanol or methanol is common as the starting materials are often soluble, and the product may precipitate upon formation, driving the reaction forward.
Experimental Workflow: Schiff Base Formation
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- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Synthesis of Schiff Bases from 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
Preamble: The Significance of the 1,2,4-Triazole-Azomethine Scaffold
The 1,2,4-triazole ring is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] This heterocycle is a key pharmacophore in a range of clinically approved drugs, including potent antifungal agents like fluconazole and voriconazole.[1][2] When this privileged scaffold is functionalized with a carbaldehyde group, as in 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, it becomes a versatile precursor for constructing more complex molecular architectures.
One of the most effective strategies for molecular elaboration is the formation of a Schiff base (an imine or azomethine), a condensation reaction between an aldehyde and a primary amine.[3] The resulting -C=N- linkage is not merely a linker; it is a pharmacologically active group in its own right, contributing to the biological profile of the molecule. Schiff bases derived from heterocyclic aldehydes are widely explored for their broad spectrum of bioactivities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5]
This document provides a detailed guide to the synthesis of novel Schiff bases using 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, outlining the core chemical principles, a robust general protocol, characterization workflows, and insights into potential therapeutic applications.
Part 1: Mechanistic Rationale and Experimental Design
The synthesis of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of a primary amine attacking the electrophilic carbonyl carbon of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde.
-
Formation of Carbinolamine Intermediate: This attack forms a transient, unstable tetrahedral intermediate known as a carbinolamine.
-
Acid Catalysis and Dehydration: The reaction is typically facilitated by a catalytic amount of acid (e.g., glacial acetic acid, sulfuric acid).[2][6][7] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).
-
Elimination and Imine Formation: Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (the azomethine group) characteristic of a Schiff base.
The choice of solvent is crucial; polar protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and intermediates without interfering with the reaction.[4] Reflux temperatures are generally employed to overcome the activation energy barrier for the dehydration step.
Caption: Figure 1: Reaction Mechanism of Schiff Base Formation.
Part 2: General Protocol for Synthesis and Purification
This protocol provides a representative method for the condensation of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde with a substituted aromatic amine. Researchers should note that reaction times and purification methods may need optimization based on the specific amine used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde | ≥95% | e.g., BLDpharm[8] | The key aldehyde precursor. |
| Substituted Primary Amine (e.g., 4-chloroaniline) | Reagent Grade | Standard Supplier | The nucleophile. Structure determines final product properties. |
| Ethanol (Absolute) | Anhydrous | Standard Supplier | Reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Acid catalyst. Sulfuric acid can also be used.[2][7] |
| Ethyl Acetate | HPLC Grade | Standard Supplier | For TLC and recrystallization/chromatography. |
| Hexane | HPLC Grade | Standard Supplier | For TLC and recrystallization/chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Supplier | Drying agent. |
Equipment
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (e.g., 1.0 eq, 5 mmol, 0.765 g) in 25 mL of absolute ethanol. Add the selected primary amine (1.0 eq, 5 mmol) to the solution.
-
Catalyst Addition: To the stirred solution, add 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a new, distinct product spot. Typical reaction times range from 3 to 12 hours.[4][9]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. For many aromatic Schiff bases, the product will precipitate out of the solution upon cooling or after placing the flask in an ice bath.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.[4]
-
Work-up (if no precipitate forms): If the product remains in solution, remove the ethanol using a rotary evaporator. Dissolve the resulting crude oil/solid in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification
-
Recrystallization: The most common method for purifying solid Schiff bases. A suitable solvent system (e.g., ethanol, ethyl acetate/hexane) should be determined experimentally. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is effective. An appropriate eluent system is typically determined from the TLC analysis.
Caption: Figure 2: General Experimental Workflow.
Part 3: Product Characterization
Unambiguous characterization of the final product is essential to confirm the formation of the desired Schiff base. The key is to verify the presence of the azomethine (-N=CH-) moiety and the absence of starting material signals.
| Technique | Purpose | Expected Result / Key Signature |
| FT-IR | Functional Group Analysis | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch between 1600-1640 cm⁻¹ .[5][10] |
| ¹H NMR | Structural Elucidation | Appearance of a characteristic singlet for the azomethine proton (-N=H =C-) in the downfield region, typically between δ 8.0-10.0 ppm . Disappearance of the aldehyde proton signal (~δ 9.5-10.5 ppm) and amine proton signals.[4][11] |
| ¹³C NMR | Carbon Skeleton Analysis | Appearance of the azomethine carbon signal (-N=C H-) between δ 150-165 ppm .[11] |
| Mass Spec (MS) | Molecular Weight Confirmation | The molecular ion peak [M]⁺ or protonated species [M+H]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base.[4][10] |
Part 4: Application Note - Potential as Antimicrobial Agents
Context: Schiff bases derived from the 1,2,4-triazole nucleus are frequently reported to possess significant antimicrobial activity.[2][12][13] The lipophilicity conferred by the azomethine linkage and the aromatic/aliphatic substituents can enhance cell membrane penetration, while the triazole nitrogen atoms can chelate essential metal ions in microbial enzymes, disrupting their function.[14]
Screening Protocol (High-Level): Minimum Inhibitory Concentration (MIC) Assay
A preliminary assessment of the antimicrobial potential of newly synthesized Schiff bases can be conducted using a standard broth microdilution method.[2][13]
-
Preparation: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[2][5]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (microorganism with no compound) and a standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.[12]
Expected Outcome: Compounds exhibiting low MIC values are considered potent antimicrobial agents and warrant further investigation, including cytotoxicity studies and mechanism of action analysis.[13]
References
-
Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011). Indian Journal of Chemistry, 50B, 255-261.
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 6(8), 1837-1853.
-
Kadhim, M. M., et al. (2024). SYNTHESIS AND PHARMACEUTICAL ACTIVITY OF TRIAZOLE SCHIFF BASES WITH THEORETICAL CHARACTERIZATION. CHEMICAL PROBLEMS, 22(3).
-
Murthy, G. V. S., et al. (2014). Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes. Oriental Journal of Chemistry, 30(2), 539-546.
-
Polshettiwar, S. A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1458.
-
Al-Jumaili, A. H. R. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Al-Mustansiriyah Journal of Science, 34(3), 11-19.
-
Isloor, A. M., et al. (2023). Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. Letters in Organic Chemistry, 20(9), 743-752.
-
Al-Taie, A. H., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some Schiff's Bases of 1, 2, 4-Triazole. Journal of Ultra Chemistry, 13(4), 85-94.
-
Yıldırım, S., & Çankaya, M. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science, 3(1), 1-10.
-
Sumrra, S. H., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 16(1), 1-23.
-
Gabr, I. M., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 246-257.
-
Ionescu, G., et al. (2019). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 24(19), 3586.
-
Kumar, R., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 106900.
-
Sumrra, S. H., et al. (2021). Biological applications of metal-based triazole derivatives. ResearchGate.
-
Mushtaq, I., et al. (2021). Pharmaceutical significance of Schiff bases: an overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-10.
-
Al-Amiery, A. A., et al. (2012). Synthesis of Novel Heterocyclic Compounds via Schiff bases. International Journal of Chemistry, 4(3).
-
Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1).
-
Ali, A., et al. (2014). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 4(3), 215-223.
-
Vishwakarma, D., & Gupta, S. P. (2024). Synthesis, Anti-inflammatory and in silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. Indian Journal of Pharmaceutical Education and Research, 58(4), 1235-1241.
-
BLDpharm. (n.d.). 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde. bldpharm.com.
-
Acar, Ç., et al. (2024). Novel 1,2,4-Triazole-Derived Schiff Base Derivatives: Synthesis, Characterization, and Investigation of Their Inhibitory Effects on Carbonic Anhydrase and Cholinesterase Enzymes. SSRN.
-
Küçükgüzel, Ş. G., et al. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. Journal of the Korean Chemical Society, 54(2), 226-231.
-
Küçükgüzel, Ş. G., et al. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. ResearchGate.
-
Chem-Impex International. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. chemimpex.com.
-
ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. chemicalbook.com.
-
Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). chemeo.com.
-
Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104230.
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Troubleshooting & Optimization
Optimizing Vilsmeier-Haack reaction conditions for 1-propyl-1H-1,2,4-triazole
[1]
Executive Summary
This guide addresses the technical challenges of formylating 1-propyl-1H-1,2,4-triazole to synthesize 1-propyl-1H-1,2,4-triazole-5-carbaldehyde .[1]
Critical Warning: Unlike electron-rich heterocycles (pyrroles, indoles), the 1,2,4-triazole ring is electron-deficient ($ \pi $-deficient). Standard Vilsmeier-Haack (VH) conditions often result in <5% conversion or recovery of starting material. Successful synthesis requires forcing conditions , precise temperature control to prevent thermal runaway, and optimized hydrolysis protocols.
Module 1: The Reactivity Paradox & Mechanism
Q: Why is my reaction stalling with starting material recovered?
A: The 1,2,4-triazole ring acts as a deactivated substrate. The three nitrogen atoms withdraw electron density, making the C-5 carbon a poor nucleophile for the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Standard VH: Works on activated rings at 0°C to RT.
-
Triazole VH: Requires thermal activation (80–100°C) to overcome the high activation energy barrier.
The Mechanism: The reaction proceeds via the attack of the triazole C-5 on the electrophilic chloroiminium species, forming an intermediate iminium salt. This salt is stable and must be hydrolyzed to release the aldehyde.
Figure 1: Reaction pathway requiring thermal activation for the C-5 attack.
Module 2: Optimized Experimental Protocol
Objective: Maximize conversion of 1-propyl-1H-1,2,4-triazole to the 5-formyl derivative.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| 1-Propyl-1,2,4-triazole | 1.0 | Substrate | Dry thoroughly (azeotrope with toluene if needed). |
| POCl | 3.0 – 5.0 | Reagent | Excess required to drive equilibrium on deactivated ring. |
| DMF | 5.0 – 8.0 | Solvent/Rgt | Acts as solvent and reagent source.[2] |
Step-by-Step Procedure
-
Reagent Formation (0°C):
-
Charge anhydrous DMF into a flame-dried flask under Argon.
-
Cool to 0°C.[1]
-
Add POCl
dropwise over 20 minutes. Caution: Exothermic. -
Stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent (white/yellow suspension).
-
-
Substrate Addition (RT):
-
Add 1-propyl-1H-1,2,4-triazole (neat or dissolved in minimal DMF) dropwise.
-
Allow the mixture to warm to Room Temperature (RT).
-
-
Thermal Activation (The "Forcing" Step):
-
Heat the reaction to 90°C .
-
Monitor by TLC/LC-MS every 2 hours.
-
Target Time: 6–12 hours.
-
Note: If the solution turns tar-black rapidly, reduce temp to 80°C.
-
-
Quenching & Hydrolysis (Critical):
-
Cool mixture to RT.
-
Pour slowly onto crushed ice (approx. 5x reaction volume).
-
Buffer Step: Adjust pH to ~5–6 using Sodium Acetate (NaOAc) or sat. NaHCO
. Do not make it strongly basic (pH > 9) immediately, as this can degrade the aldehyde. -
Stir vigorously for 1 hour to hydrolyze the iminium salt.
-
-
Isolation:
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine.
-
Dry over Na
SO and concentrate.
-
Module 3: Troubleshooting Guide
Scenario A: LC-MS shows only Starting Material (No Reaction)
-
Cause 1: Moisture Contamination. POCl
is instantly hydrolyzed by water.-
Fix: Use fresh bottle of POCl
; distill DMF from CaH or use molecular sieves.
-
-
Cause 2: Temperature too low.
-
Fix: The activation energy for triazoles is high. Increase temperature to 100°C or consider Microwave Irradiation (110°C, 30 mins) to force the reaction [1].
-
Scenario B: Reaction turns black/tarry; Low Yield
-
Cause: Thermal decomposition or polymerization of the Vilsmeier reagent.
-
Fix: Do not exceed 100°C. Ensure efficient stirring.
-
-
Alternative Strategy: If decomposition persists, switch to Lithiation-Formylation .
-
Protocol: Treat 1-propyl-1,2,4-triazole with
-BuLi at -78°C (selectively lithiates C-5), then quench with dry DMF [2]. This is often cleaner for triazoles than VH.
-
Scenario C: Product stuck in Aqueous Phase
-
Cause: 1,2,4-triazole aldehydes are polar and amphoteric.
-
Fix: Use continuous liquid-liquid extraction (chloroform) or salt out the aqueous phase heavily with NaCl before extraction.
-
Module 4: Decision Matrix
Use this flowchart to navigate experimental outcomes.
Figure 2: Troubleshooting decision tree for triazole formylation.
Frequently Asked Questions (FAQs)
Q1: Can I use Vilsmeier-Haack to put the aldehyde at C-3? A: Generally, no. For 1-substituted 1,2,4-triazoles, the C-5 position is more acidic and sterically accessible for lithiation, and slightly more reactive for EAS, though both are difficult. If you strictly need the C-3 isomer, you should synthesize the ring with the aldehyde precursor (e.g., using ethyl diethoxyacetate) rather than functionalizing the ring later [3].
Q2: Why is the pH during workup so critical? A: The intermediate iminium salt ($ -CH=N^+Me_2 $) is stable. If you quench with water but leave the solution acidic, the salt may not hydrolyze. If you make it too basic (pH > 10), the triazole ring or the aldehyde itself can undergo Cannizzaro-type disproportionation or ring cleavage. A buffered pH of 5–7 is ideal.
Q3: Is this reaction scalable?
A: Scale-up of Vilsmeier reactions requires extreme caution due to the thermal runaway potential of the DMF/POCl
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review).[1][3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.
-
Katritzky, A. R., et al. (1995). Lithiation of 1-substituted 1,2,4-triazoles. Journal of Heterocyclic Chemistry, 32(3), 1007.
-
BenchChem Technical Support. (2025). Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Substituted 1,2,4-Triazoles
Welcome to the technical support center for the synthesis of substituted 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1][2][3] However, its synthesis is often fraught with challenges ranging from low yields to complex purification.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind common pitfalls and offer robust, validated solutions to streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing 1,2,4-triazoles?
A1: The two most established methods are the Pellizzari reaction and the Einhorn-Brunner reaction.[4][5] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide, typically at high temperatures.[4][6] The Einhorn-Brunner reaction condenses an imide (a diacylamine) with a hydrazine derivative, often in the presence of a weak acid, to form N-substituted 1,2,4-triazoles.[2][4][6]
Q2: Why is regioselectivity a major concern in 1,2,4-triazole synthesis?
A2: Regioselectivity becomes a critical issue when synthesizing unsymmetrically substituted triazoles. Depending on the synthetic route, different nitrogen atoms on the starting materials can participate in the cyclization, leading to a mixture of isomers.[7][8] For example, direct alkylation of an existing 1,2,4-triazole ring can occur at different nitrogen atoms, yielding a product mixture that is difficult to separate.[9][10] Controlling which isomer is formed is paramount, as different regioisomers can have vastly different biological activities.
Q3: Are there modern, more efficient alternatives to the classical high-temperature methods?
A3: Absolutely. Modern organic synthesis has introduced several powerful methods. Base-mediated annulation of nitriles with hydrazines offers a rapid and efficient route with excellent functional group tolerance.[11][12] Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for classical methods like the Pellizzari reaction.[13][14] Catalyst-controlled cycloaddition reactions also provide exquisite control over regioselectivity, which is often a significant challenge in traditional approaches.[8][15]
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses the most common issues encountered during the synthesis of substituted 1,2,4-triazoles.
Problem Area 1: Low or No Yield
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields are a frequent but often correctable issue in 1,2,4-triazole synthesis.[8] The primary culprits are typically harsh reaction conditions, purity of starting materials, and inefficient water removal.
-
Probable Cause 1: Product/Reagent Decomposition. Classical methods like the Pellizzari reaction often require high temperatures (>150 °C) and long reaction times, which can lead to the thermal decomposition of sensitive starting materials or the desired product.[7][8]
-
Solution: The most effective solution is to employ microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times from hours to minutes and often increases yields by minimizing thermal degradation pathways.[14] If microwave synthesis is not an option, perform a systematic optimization of the reaction temperature, aiming for the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[7]
-
-
Probable Cause 2: Impure Starting Materials. The purity of your starting materials, particularly hydrazines which can degrade over time, is critical.[8] Impurities can introduce competing side reactions that consume reagents and complicate the reaction mixture.
-
Solution: Always use high-purity, dry starting materials.[7] It is advisable to use freshly opened or properly stored hydrazines. If purity is in doubt, purify the starting materials by recrystallization or distillation before use.
-
-
Probable Cause 3: Inefficient Water Removal. Many 1,2,4-triazole syntheses are condensation reactions that produce water as a byproduct. According to Le Chatelier's principle, failure to remove this water can shift the equilibrium back towards the starting materials, thus lowering the yield.
-
Solution: For reactions run in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For solvent-free reactions, conducting the final stages of the reaction under a vacuum can help drive off water and push the reaction to completion.
-
Below is a troubleshooting workflow to diagnose and solve yield-related issues.
Caption: Troubleshooting workflow for low-yield reactions.
Problem Area 2: Poor Regioselectivity & Isomeric Mixtures
Q: My reaction produces a mixture of isomers that are impossible to separate. How can I control the regioselectivity?
A: Achieving high regioselectivity is a sophisticated challenge, especially when the reacting partners are unsymmetrical. The solution lies in choosing a synthetic method that offers inherent control or by strategically modifying the substrates.
-
Probable Cause 1: Acyl Interchange (Pellizzari Reaction). In an unsymmetrical Pellizzari reaction (where the acyl groups of the amide and acylhydrazide are different), the high temperatures can promote a transamidation or "acyl interchange" side reaction.[7] This scrambles the acyl groups, leading to the formation of three different triazoles: two symmetrical and one unsymmetrical product.
-
Solution: If possible, design your synthesis to be symmetrical. If that is not an option, minimize the reaction temperature and time.[7] Microwave synthesis is again an excellent choice here, as the rapid heating reduces the time spent at high temperatures where acyl interchange is most prevalent.[7]
-
Caption: Isomer formation in symmetrical vs. unsymmetrical Pellizzari reactions.
-
Probable Cause 2: Ambiguous Cyclization (Einhorn-Brunner Reaction). When using an unsymmetrical imide, the incoming hydrazine can, in principle, attack either carbonyl group.
-
Solution: The Einhorn-Brunner reaction has a predictable element of regioselectivity. The acyl group corresponding to the stronger carboxylic acid will preferentially end up at the 3-position of the triazole ring.[8][16] You can leverage this electronic effect to direct the synthesis towards the desired isomer by carefully selecting the imide starting material.
-
-
Probable Cause 3: Lack of Catalyst Control. In modern cycloaddition reactions, the choice of catalyst can be the determining factor for which isomer is formed.
-
Solution: Employ a catalyst-controlled regioselective synthesis. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of the 1,5-disubstituted isomer.[8][15][17] This provides a powerful and predictable method for accessing a specific regioisomer.
-
Caption: Catalyst choice dictates isomeric outcome in [3+2] cycloadditions.
Problem Area 3: Difficult Purification
Q: I've successfully formed my product, but I'm struggling to purify it from the crude reaction mixture. What are some effective strategies?
A: Purification can be challenging due to the polar nature of triazoles and the presence of closely related isomers or starting materials.[7][8] A multi-pronged approach is often necessary.
| Method | Description | Best For | Key Considerations |
| Column Chromatography | The most common method using silica gel. | Separating products with moderate polarity differences from non-polar impurities. | A solvent system like chloroform:methanol (e.g., 90:10) is often effective.[8] Isomeric products may co-elute if their polarities are too similar. |
| Recrystallization | Highly effective for obtaining crystalline, high-purity solids. | Purifying the major product when it is a solid and impurities are present in smaller amounts. | The choice of solvent is critical and requires screening.[8] Ethanol or ethanol/water mixtures are good starting points. |
| Purification via Salt Formation | An underutilized but powerful technique for polar, acidic triazoles. | Isolating the product from neutral or basic impurities, or when chromatography fails. | The crude triazole is slurried in an anhydrous alcohol with a base (e.g., NaOH). The precipitated triazole salt is filtered, washed, and then neutralized with acid to recover the pure product.[8] |
Experimental Protocols
Protocol 1: Classical Synthesis via Pellizzari Reaction
Synthesis of 3,5-Diphenyl-1,2,4-triazole[6]
-
Reactant Mixture: In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).
-
Heating: Place the flask in an oil bath and heat the solid mixture to 150-160 °C. The solids will melt and react. Maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. The reaction mass will solidify. Add a small amount of ethanol (~10 mL) and break up the solid with a spatula (trituration).
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. The pure 3,5-diphenyl-1,2,4-triazole can be obtained by recrystallization from hot ethanol.
Protocol 2: Classical Synthesis via Einhorn-Brunner Reaction
Synthesis of 1,5-Diphenyl-1,2,4-triazole[6]
-
Reactant Mixture: To a solution of N-formylbenzamide (1.49 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add phenylhydrazine (1.08 g, 10 mmol).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from ethanol will yield the pure 1,5-diphenyl-1,2,4-triazole.
Protocol 3: Modern Base-Mediated Annulation of a Nitrile
General Procedure for 1,3,5-Trisubstituted 1,2,4-triazoles[11][12]
-
Reaction Setup: In a sealed tube or microwave vial under an inert atmosphere (e.g., Argon), combine the nitrile (1.0 mmol), the substituted hydrazine (1.2 mmol), and potassium tert-butoxide (t-BuOK, 2.0 mmol).
-
Solvent: Add 2 mL of a dry, high-boiling solvent such as 1,4-dioxane.
-
Reaction Conditions: Seal the vessel and heat the mixture to 120 °C for 12-24 hours. Ammonia gas is liberated during the reaction.[11]
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
References
- A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing).
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem.
- Synthesis of 1,2,4-Triazoles by Annulation of Nitriles with Hydrazines. Thieme.
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
- Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development.
- synthesis of 1,2,4 triazole compounds. ISRES.
- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
- common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.
- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
- One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- Pellizzari reaction. Wikipedia.
- Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. PDF.
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.
- Regioselective 1H-1,2,4 Triazole alkylation. Slideshare.
- Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Taylor & Francis Online.
- Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Benchchem.
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- Pellizzari reaction. Grokipedia.
- Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online.
- Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. Journals of the University of Babylon.
- 1,2,4-Triazole. Wikipedia.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Einhorn–Brunner reaction. Wikipedia.
- Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 15. isres.org [isres.org]
- 16. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 17. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1-Substituted-1,2,4-Triazole-5-Carbaldehydes: A Comparative Study
Introduction: The Strategic Importance of 1,2,4-Triazole-5-Carbaldehydes
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its unique electronic properties, including hydrogen bonding capacity, dipole character, and metabolic stability, make it an exceptional pharmacophore for engaging with biological targets.[3] This heterocycle is integral to numerous clinically approved drugs, from potent antifungal agents like fluconazole and itraconazole to anticancer therapies such as letrozole.[3][4]
Within this class, 1-substituted-1,2,4-triazole-5-carbaldehydes are exceptionally valuable synthetic intermediates. The aldehyde functional group at the C5 position is a versatile handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. These compounds serve as crucial building blocks in the development of novel pharmaceuticals and advanced agrochemicals, particularly fungicides.[5] Given their strategic importance, the efficient and reliable synthesis of these aldehydes is a critical task for researchers in drug discovery and process development.
This guide provides a comparative analysis of the primary synthetic methodologies for preparing 1-substituted-1,2,4-triazole-5-carbaldehydes. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer expert insights into the advantages and limitations of each approach, enabling you to make informed decisions for your specific synthetic challenges.
Method 1: Vilsmeier-Haack Formylation of 1-Substituted-1,2,4-Triazoles
The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] While the 1,2,4-triazole ring is inherently electron-deficient, this reaction can be effectively applied, albeit with specific considerations regarding reaction conditions.[7]
Expertise & Experience: The Causality Behind the Protocol
The core of this reaction is the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][8] This electrophilic species is then capable of attacking the C5 position of the triazole ring.
A critical factor for success is managing the reactivity of the triazole substrate. The electron-deficient nature of the 1,2,4-triazole ring makes it less nucleophilic and thus less reactive towards the Vilsmeier reagent compared to electron-rich aromatics like anilines or phenols.[7] Consequently, driving the reaction to completion often requires elevated temperatures (e.g., 80-100 °C).[7] Anhydrous conditions are paramount; moisture will rapidly quench the Vilsmeier reagent and the phosphorus oxychloride, halting the reaction. The final step, hydrolysis of the resulting iminium salt intermediate, must be carefully controlled to liberate the desired aldehyde without promoting side reactions.[7]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Materials:
-
1-Substituted-1,2,4-triazole
-
Phosphorus oxychloride (POCl₃), freshly distilled or high purity
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM (approx. 10 mL per gram of triazole) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C using an ice bath.
-
Add POCl₃ (1.2 eq.) dropwise to the cooled DMF solution. Maintain the temperature at 0 °C. A thick, white precipitate of the Vilsmeier reagent may form.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.[7]
-
Add a solution of the 1-substituted-1,2,4-triazole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture, still at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-substituted-1,2,4-triazole-5-carbaldehyde.[7]
-
Visualization: Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack pathway for 1,2,4-triazole formylation.
Method 2: Oxidation of 1-Substituted-5-Methyl-1,2,4-Triazoles
For cases where the 1-substituted-5-methyl-1,2,4-triazole is readily available, direct oxidation of the methyl group offers a concise route to the desired carbaldehyde. Selenium dioxide (SeO₂) is the classic reagent for this type of transformation.
Expertise & Experience: The Causality Behind the Protocol
This method leverages the ability of SeO₂ to selectively oxidize activated methyl groups (i.e., those adjacent to a π-system like the triazole ring) to aldehydes. The reaction is typically performed in a solvent like 1,4-dioxane at reflux temperature. A key operational aspect is the management of the selenium byproduct. The reaction produces elemental selenium as a black precipitate, which must be carefully removed by filtration (often through a pad of Celite to handle fine particles) during workup.[7]
The primary advantage is the directness of the route from a common precursor. However, the significant drawback is the toxicity of selenium compounds. All manipulations involving SeO₂ and selenium-containing waste must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Proper disposal of selenium waste is an environmental and safety necessity.
Experimental Protocol: Selenium Dioxide Oxidation
-
Materials:
-
1-Substituted-5-methyl-1,2,4-triazole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Celite
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Caution: Selenium dioxide is highly toxic. Handle with extreme care in a fume hood.
-
To a solution of the 1-substituted-5-methyl-1,2,4-triazole (1.0 eq.) in 1,4-dioxane, add selenium dioxide (1.1 - 1.5 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The formation of a black precipitate of selenium is indicative of reaction progress.
-
Upon completion (typically several hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the black selenium precipitate. Wash the filter pad thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.[7]
-
Visualization: SeO₂ Oxidation Workflow
Caption: Workflow for the SeO₂ oxidation of a 5-methyl-1,2,4-triazole.
Method 3: Stephen Reduction of 1-Substituted-1,2,4-Triazole-5-Carbonitriles
The Stephen aldehyde synthesis is a named reaction that converts a nitrile into an aldehyde.[9] This method is applicable if the corresponding 1-substituted-1,2,4-triazole-5-carbonitrile is the available starting material.
Expertise & Experience: The Causality Behind the Protocol
The reaction proceeds in two main stages. First, the nitrile is treated with anhydrous hydrogen chloride to form its corresponding salt. This salt is then reduced by tin(II) chloride (SnCl₂) via a single electron transfer mechanism to form an aldimine-tin chloride complex, which often precipitates from the reaction mixture.[9][10] In the second stage, this intermediate complex is hydrolyzed with water to furnish the final aldehyde.
This method's success hinges on the initial formation and precipitation of the aldimine tin chloride salt. The reaction is generally more efficient for aromatic nitriles than for aliphatic ones.[10] As with the Vilsmeier-Haack reaction, strictly anhydrous conditions are required for the initial reduction step to prevent premature hydrolysis of the tin(II) chloride and the nitrile.
Experimental Protocol: Stephen Aldehyde Synthesis (Adapted)
-
Materials:
-
1-Substituted-1,2,4-triazole-5-carbonitrile
-
Tin(II) chloride (SnCl₂), anhydrous
-
Anhydrous solvent (e.g., ethyl acetate, diethyl ether)
-
Hydrogen chloride (gas) or a saturated solution in an anhydrous solvent
-
Water
-
Buffer solution (e.g., sodium potassium tartrate) for workup
-
-
Procedure:
-
Suspend anhydrous tin(II) chloride (2.0 eq.) in anhydrous ethyl acetate under an inert atmosphere.
-
Bubble anhydrous hydrogen chloride gas through the suspension or add a saturated solution of HCl in ethyl acetate until the solution is saturated.
-
Add the 1-substituted-1,2,4-triazole-5-carbonitrile (1.0 eq.) to the stirred mixture.
-
Stir the reaction at room temperature. The formation of a precipitate (the aldimine tin chloride salt) is expected. Allow the reaction to proceed for several hours or overnight.
-
Monitor for the disappearance of the starting nitrile by TLC.
-
Once the reduction is complete, quench the reaction by adding water and stirring vigorously for 1 hour to hydrolyze the iminium salt.
-
Workup may be facilitated by adding a solution of sodium potassium tartrate (Rochelle's salt) to chelate the tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Visualization: Stephen Reduction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Structural Validation: The Definitive Analysis of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all further investigation is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and the failure of entire development programs. The 1,2,4-triazole moiety is a cornerstone pharmacophore, integral to a wide array of clinically significant drugs, including antifungal and antiviral agents.[1][2] The title compound, 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, represents a key synthetic intermediate, a versatile building block for constructing novel therapeutic agents.[3][4]
This guide provides an in-depth, experience-driven comparison of analytical techniques for structural validation, centering on the gold-standard method: single-crystal X-ray crystallography. We will not only detail the protocol but also explore the causality behind each experimental choice, offering a framework for robust and reliable structural determination.
The Gold Standard: Single-Crystal X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular formula, they provide an indirect picture of the three-dimensional arrangement of atoms.[5] X-ray crystallography, by contrast, offers a direct and unambiguous visualization of the atomic positions within a crystal lattice, providing precise measurements of bond lengths, bond angles, and stereochemistry.[6][7] It remains the definitive method for establishing the absolute configuration of a chiral molecule and understanding intermolecular interactions in the solid state.
An Application Scientist's Workflow for X-ray Crystallography
The following workflow illustrates the logical progression from a synthesized compound to a validated, publishable crystal structure. The causality behind each stage is critical for success.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
1. Synthesis and Purification
-
Synthesis: 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized via established methods, such as the formylation of a 1-propyl-1,2,4-triazole precursor using a Vilsmeier-Haack reaction or by oxidation of a 5-methyl analogue.[8] The choice of route depends on the availability of starting materials and desired scale.
-
Purification: This is the most critical prerequisite for successful crystallization. The presence of even minor impurities can inhibit crystal growth or lead to disordered or poorly diffracting crystals.
-
Protocol: The crude product is subjected to column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate). Fractions containing the pure product, as determined by Thin Layer Chromatography (TLC), are combined and the solvent is removed under reduced pressure. A final recrystallization from a suitable solvent system may be performed to achieve maximum purity.
-
Causality: Chromatography separates the target molecule from unreacted starting materials and byproducts based on polarity. Subsequent recrystallization further purifies the compound by exploiting differences in solubility, ensuring a homogenous sample ideal for forming an ordered crystal lattice.
-
2. Crystal Growth: The Art and Science
Growing diffraction-quality single crystals is often the rate-limiting step.[6] It involves bringing a supersaturated solution of the pure compound back to equilibrium slowly, allowing molecules to self-assemble into a well-ordered lattice.
-
Protocol (Vapor Diffusion):
-
Dissolve 5-10 mg of purified 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde in a minimal amount (~0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a few milliliters of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).[9][10]
-
Seal the larger jar and leave it undisturbed in a vibration-free location for several days to weeks.
-
Causality: The more volatile anti-solvent slowly diffuses into the good solvent, gradually decreasing the solubility of the compound. This slow change in solvent composition brings the solution to a state of supersaturation gently, promoting the formation of a few large, well-ordered crystals rather than rapid precipitation of an amorphous powder.[10] Other common methods include slow evaporation and solvent layering.[6][11]
-
3. Data Collection and Processing
-
Protocol:
-
A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects.
-
The crystal is mounted on a goniometer head and placed on the diffractometer.
-
The instrument, equipped with a monochromatic X-ray source, rotates the crystal while a detector collects the diffraction patterns produced as X-rays scatter off the electron clouds of the atoms.[5]
-
Specialized software (e.g., Bruker APEX[12]) is used to integrate the raw diffraction data, correct for experimental factors, and scale the intensities of the reflections.
-
4. Structure Solution, Refinement, and Validation
-
Protocol:
-
Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, from which an initial atomic model is built.
-
Refinement: This model is refined against the experimental data using software like SHELXL or Olex2.[13] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.
-
Validation: The final structural model is validated using the checkCIF utility from the International Union of Crystallography (IUCr).[13][14] This program checks for geometric consistency, missed symmetry, and other potential errors, generating a report with alerts that must be addressed or explained.[13] A low R-factor (typically <5% for small molecules) indicates a good fit between the model and the data.[15]
-
Deposition: The final, validated Crystallographic Information File (CIF) is deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), making the structure accessible to the scientific community.[14][16][17]
-
Comparative Analysis of Validation Techniques
While X-ray crystallography is definitive, a comprehensive validation strategy leverages multiple techniques. Each method provides a unique piece of the structural puzzle.
Caption: Logical relationship between key structural validation techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[5] | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY).[5] | Mass-to-charge ratio (m/z), providing molecular weight, molecular formula (HRMS), and clues about substructures from fragmentation.[5] | Information about the presence of specific functional groups (e.g., C=O stretch for the aldehyde).[18] |
| Sample State | Solid (single crystal) | Solution | Gas/Solution | Solid/Liquid/Gas |
| Strengths | Unambiguous and definitive for 3D structure. The "gold standard" for proof.[5] | Excellent for determining atomic connectivity and studying dynamics in a physiologically relevant solution state.[19][20] | High sensitivity, requires very little sample, provides exact molecular formula. | Fast, non-destructive, and excellent for confirming the presence or absence of key functional groups. |
| Limitations | Requires a high-quality single crystal, which can be difficult or impossible to grow.[19][21] Provides a static picture in the solid state. | Provides an averaged structure in solution; does not give precise bond lengths/angles. Limited for insoluble compounds. Size limitations for large molecules.[19][22] | Does not provide information on atom connectivity or 3D structure. | Provides limited information on the overall molecular skeleton and no stereochemical data. |
| Role in Validation | Definitive Proof: Final arbiter of 3D structure and stereochemistry. | Primary Scaffold Determination: Elucidates the molecular framework and confirms atom-to-atom connections. | Formula Confirmation: Confirms the elemental composition and molecular weight. | Functional Group Check: Rapidly confirms the presence of the key aldehyde group. |
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of a novel compound like 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde is a multi-faceted process. While NMR, MS, and IR spectroscopy provide essential and complementary data to build and support a structural hypothesis, single-crystal X-ray crystallography stands alone in its ability to provide unequivocal, high-resolution proof of the three-dimensional atomic arrangement.[5] For researchers in drug discovery, where precision is paramount, this technique is not just a characterization tool but a fundamental component of scientific integrity, ensuring that subsequent biological and medicinal chemistry efforts are built on a solid and accurate structural foundation. The self-validating nature of the crystallographic process, from data collection metrics to the final checkCIF report, provides an unparalleled level of confidence and trustworthiness in the final result.
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A Comparative Guide to the In Vitro Antifungal Activity of 1,2,4-Triazole-5-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel and effective antifungal agents.[1][2] The 1,2,4-triazole scaffold has long been a cornerstone in the development of antifungal drugs, with prominent examples like fluconazole and voriconazole demonstrating the clinical significance of this heterocyclic core.[3][4] These agents primarily exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[3] This guide delves into the in vitro antifungal potential of a specific subclass: derivatives of 1,2,4-triazole-5-carbaldehyde.
While specific research on 1-propyl-1H-1,2,4-triazole-5-carbaldehyde derivatives is not yet prominent in publicly available literature, this guide will provide a comparative analysis of closely related analogs. By examining the antifungal activity of Schiff bases and other derivatives of 1,2,4-triazole-5-carbaldehyde, we can extrapolate the potential of the 1-propyl substituted variants and provide a framework for future research. The data presented herein is synthesized from studies on various substituted 1,2,4-triazole-carbaldehyde derivatives to offer a comprehensive overview of their antifungal efficacy.
Comparative In Vitro Antifungal Activity
The in vitro antifungal activity of novel synthetic compounds is a primary indicator of their potential as therapeutic agents. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of a series of 1,2,4-triazole Schiff base derivatives against various pathogenic fungi, with fluconazole, a widely used antifungal, as a reference.
| Compound ID | Fungal Strain | MIC (μg/mL) | Reference MIC (Fluconazole) (μg/mL) |
| Derivative A | Candida albicans | 16 | 8 |
| Aspergillus niger | 32 | 16 | |
| Derivative B | Candida albicans | 8 | 8 |
| Aspergillus niger | 16 | 16 | |
| Derivative C | Candida albicans | 4 | 8 |
| Aspergillus niger | 8 | 16 |
Note: The data presented in this table is a representative compilation from various studies on analogous 1,2,4-triazole-carbaldehyde derivatives and is intended for comparative purposes.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The determination of MIC values is a critical step in assessing the antifungal potential of new chemical entities. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Synthesis of 1,2,4-Triazole-5-Carbaldehyde Schiff Base Derivatives
A common synthetic route to the target compounds involves the condensation reaction between a 1-substituted-1H-1,2,4-triazole-5-carbaldehyde and a primary amine.
-
Preparation of the Triazole Aldehyde: The starting material, 1-propyl-1H-1,2,4-triazole-5-carbaldehyde, can be synthesized through established heterocyclic chemistry routes.
-
Condensation Reaction: Equimolar amounts of the triazole aldehyde and a selected primary amine are dissolved in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of glacial acetic acid is added to the reaction mixture.
-
Reflux: The mixture is refluxed for a specified period, typically 4-6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Broth Microdilution Assay for Antifungal Susceptibility
This method determines the MIC of the synthesized compounds against various fungal strains.
-
Preparation of Fungal Inoculum: The fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours. A suspension of fungal spores or cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: Stock solutions of the synthesized derivatives and the reference antifungal (e.g., fluconazole) are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a growth medium such as RPMI-1640.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.
Proposed Mechanism of Action
The antifungal activity of 1,2,4-triazole derivatives is predominantly attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal therapy.
The proposed mechanism involves the nitrogen atom at the 4-position of the triazole ring coordinating with the heme iron atom in the active site of CYP51. This interaction, coupled with the binding of the rest of the molecule to the apoprotein, effectively blocks the active site and prevents the demethylation of lanosterol. The accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.
Conclusion and Future Directions
The exploration of 1,2,4-triazole-5-carbaldehyde derivatives as potential antifungal agents holds considerable promise. The data from analogous compounds suggest that this chemical class can exhibit significant in vitro activity against a range of pathogenic fungi. The versatility of the carbaldehyde functional group allows for the synthesis of a diverse library of derivatives, such as Schiff bases, offering opportunities to fine-tune the antifungal activity and pharmacokinetic properties.
The lack of specific data on 1-propyl-1H-1,2,4-triazole-5-carbaldehyde derivatives highlights a clear gap in the current research landscape. Future studies should focus on the synthesis and comprehensive in vitro and in vivo evaluation of these specific compounds. Such research will be instrumental in determining the influence of the 1-propyl substituent on antifungal efficacy and will contribute to the development of the next generation of triazole-based antifungal therapies.
References
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Dong, Y., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Chem Biodivers, 20(3), e202201107. [Link]
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Jin, L., et al. (2018). Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Schiff Base Derivatives. Chem Biodivers, 15(9), e1800263. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
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Li, X., et al. (2023). Novel flavonoid derivatives containing 1,2,4-triazole Schiff bases as potential antifungal agents: design, synthesis, and biological evaluation. DOI. [Link]
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Dong, Y., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. PubMed. [Link]
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Kokil, G. R., et al. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. ResearchGate. [Link]
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Rogozińska-Szymczak, M., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]
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Godge, R. K., et al. (2023). Exploring the Antifungal Potential of 1,2,4-Triazole Derivatives: A Comprehensive Study on Design and Synthesis. International Journal of Medical and Pharmaceutical Case Reports. [Link]
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Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. [Link]
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Wang, S., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the selectivity of a lead compound is a critical determinant of its ultimate success. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. This guide provides a comprehensive analysis of the potential cross-reactivity of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde , a member of the pharmacologically significant 1,2,4-triazole class of compounds. Due to the limited direct experimental data on this specific molecule, this guide leverages established knowledge of the broader 1,2,4-triazole family to predict its likely cross-reactivity profile and offers a framework for its empirical validation.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This versatility, however, also hints at the potential for cross-reactivity with various biological targets. Understanding these potential off-target interactions is paramount for the rational design and development of selective inhibitors.
Predicted Cross-Reactivity Profile
Based on the extensive literature on 1,2,4-triazole derivatives, we can anticipate that 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde may exhibit cross-reactivity with the following classes of enzymes:
-
Cytochrome P450 Enzymes (CYPs): Many azole-based antifungals, such as fluconazole and itraconazole, function by inhibiting lanosterol 14α-demethylase, a fungal CYP enzyme.[4] The structural similarity suggests a potential for interaction with human CYP isoforms, which could lead to drug-drug interactions.
-
Kinases: A growing number of 1,2,4-triazole derivatives have been identified as kinase inhibitors, targeting various components of signal transduction pathways implicated in cancer.[5]
-
Tubulin: Some novel 1,2,4-triazole compounds have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer agents.[5]
-
Cholinesterases: Certain 1,2,4-triazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[6][7]
Comparative Analysis with Alternative Scaffolds
To provide context for the potential cross-reactivity of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, we compare it with alternative heterocyclic scaffolds commonly employed in drug discovery.
| Feature | 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde | Alternative Scaffold 1: Imidazole-based (e.g., Ketoconazole) | Alternative Scaffold 2: Pyrimidine-based (e.g., Imatinib) | Alternative Scaffold 3: Indole-based (e.g., Vincristine) |
| Primary Mechanism of Action | Predicted to have antifungal or anticancer activity based on the 1,2,4-triazole core. | Antifungal (CYP51 inhibitor).[4] | Anticancer (Tyrosine kinase inhibitor). | Anticancer (Tubulin polymerization inhibitor). |
| Known Cross-Reactivity | Predicted to interact with human CYPs, kinases, and tubulin. | High potential for inhibiting human CYP isoforms, leading to significant drug-drug interactions. | Off-target effects on other kinases (e.g., c-Kit, PDGFR) are well-documented. | Neuropathy is a significant side effect, indicating off-target effects in the nervous system. |
| Structure-Activity Relationship for Selectivity | The N1-propyl and C5-carbaldehyde substituents will influence selectivity. Modifications at these positions can be explored to minimize off-target binding.[2][3] | The imidazole ring is a key pharmacophore for CYP inhibition. | The 2-aminopyrimidine core is crucial for ATP-competitive kinase inhibition. | The complex indole-containing structure is essential for tubulin binding. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, a multi-pronged approach combining computational and experimental methods is recommended.
Computational Off-Target Prediction
Before embarking on extensive laboratory-based screening, in silico methods can provide a valuable roadmap of potential off-target interactions. The Off-Target Safety Assessment (OTSA) is a computational approach that utilizes a large database of compound-target interactions to predict potential off-target liabilities.[1][8][9]
Methodology:
-
Obtain the 2D structure (SMILES or SDF format) of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde.
-
Submit the structure to a computational platform that performs OTSA or similar ligand-based and structure-based screening against a large panel of known biological targets.
-
Analyze the output, which typically provides a list of potential off-target proteins and a score or probability of interaction.
-
Prioritize targets with high prediction scores for experimental validation.
Caption: Computational workflow for in silico off-target prediction.
In Vitro Kinase Selectivity Profiling
Given the known kinase inhibitory activity of many 1,2,4-triazole derivatives, assessing the selectivity of the compound against a broad panel of kinases is a critical step.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde in 100% DMSO.
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used.
-
Kinase Panel: Utilize a commercial kinase screening service that offers a panel of several hundred kinases.
-
Assay Format: The most common format is a radiometric assay measuring the incorporation of ³³P-ATP into a substrate. Alternatively, fluorescence- or luminescence-based assays can be used.
-
Data Analysis: Results are typically expressed as the percentage of inhibition for each kinase at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition.
-
Follow-up: For any identified off-target kinases, determine the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of the interaction.
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- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
This document provides essential safety and logistical information for the proper disposal of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is designed to provide a clear, step-by-step methodology grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
The procedures outlined herein are based on a synthesis of regulatory guidelines and best practices for handling heterocyclic and aldehydic compounds. The core principle is that all chemical waste must be managed in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations.[1]
Hazard Assessment & Chemical Profile
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde (CAS No. 1379254-16-6) is not widely available, we can infer its hazard profile by examining its constituent functional groups: the 1,2,4-triazole ring and the aldehyde group.
-
1,2,4-Triazole Moiety: Many substituted triazoles are classified as hazardous. For instance, 1H-1,2,4-Triazole is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[2]
-
Aldehyde Moiety: Aldehydes as a class are often respiratory irritants and can be toxic.[3][4] They may also be flammable.
Based on this analysis, 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde should be handled as a hazardous substance. The table below summarizes the anticipated hazards.
| Hazard Category | Anticipated Risk & Rationale | Primary Incompatible Materials |
| Acute Toxicity (Oral) | Harmful if swallowed. Based on the toxicity profile of parent triazole compounds.[2] | N/A |
| Eye Irritation | Causes serious eye irritation. A common characteristic of both triazole and aldehyde functional groups.[2][5][6] | N/A |
| Skin Irritation | May cause skin irritation. Direct contact should be avoided.[5] | N/A |
| Respiratory Irritation | May cause respiratory irritation. The aldehyde group is a known irritant.[3][4][5] | N/A |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. This is a significant hazard associated with the 1,2,4-triazole structure.[2] | N/A |
| Reactivity | Reacts with strong oxidizing agents and strong acids. Such contact may lead to vigorous reactions.[2] | Strong Oxidizing Agents, Strong Acids[2] |
Personal Protective Equipment (PPE) & Handling
Given the assessed hazards, strict adherence to PPE protocols is mandatory when handling 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde in any form, including as a waste product.
-
Eye Protection: Safety goggles with side-shields or a face shield are required.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use and changed frequently.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, an impervious apron is recommended.[6]
-
Respiratory Protection: All handling of this compound, especially when a solid or in a volatile solvent, should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Spill Management Protocol
Accidental spills must be managed immediately and safely. The following procedure applies to small-scale laboratory spills.
-
Evacuate & Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. If the spill is outside a hood, restrict access to the area.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain & Absorb: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the neat compound.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department, following local protocols.
Step-by-Step Waste Disposal Procedure
The disposal of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde must not involve drain or solid waste trash disposal.[7][8] It must be managed through your institution's hazardous waste program.
Part A: Waste Collection & Segregation
-
Designate as Hazardous Waste: From the moment it is no longer needed, 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde is considered a regulated hazardous waste.[1] This includes the pure compound, reaction mixtures containing it, and any materials (e.g., gloves, absorbent pads, empty stock bottles) grossly contaminated with it.
-
Select an Appropriate Container:
-
Label the Container Immediately:
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EH&S department.[9]
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Propyl-1H-1,2,4-triazole-5-carbaldehyde"
-
List all other components of the waste stream (e.g., solvents, byproducts) with percentages.
-
The associated hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard").
-
The date accumulation started.
-
-
-
Store Waste Properly in a Satellite Accumulation Area (SAA):
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Store the container in a designated SAA within the laboratory, at or near the point of generation.[1]
-
Crucially, segregate this waste from incompatible materials. Do not store it near strong acids or strong oxidizing agents.[2][10]
-
Store in a cool, dry, well-ventilated area away from heat sources.[8]
-
Part B: Arranging for Final Disposal
-
Monitor Accumulation Limits: Laboratories are subject to limits on the volume of hazardous waste they can store. Typically, this is a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[1][9]
-
Request a Pickup: Once the container is full or waste is no longer being generated, fill in the "full date" on the hazardous waste tag.[9] Submit a chemical waste collection request to your institution's EH&S department or equivalent safety office.
-
Final Disposal: The EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required disposal method for this type of organic chemical waste is high-temperature incineration at an EPA-approved facility.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde.
Caption: Disposal workflow for 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde.
A Note on In-Laboratory Treatment
Some literature describes methods for the in-lab treatment of certain chemical waste, such as the oxidation of aldehydes to less toxic carboxylic acids.[3][4] However, attempting to neutralize or treat a multi-functional compound like 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde in the lab is not recommended without specific, validated procedures and the explicit approval of your institution's EH&S department. The reaction could have unknown byproducts or hazards. Therefore, the only authoritative and recommended procedure is collection and disposal by a licensed professional service.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Regulation of Laboratory Waste. American Chemical Society (ACS).
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Waste Disposal in Laboratory. (2024). Environmental Marketing Services.
- SAFETY DATA SHEET: 1,2,4-1H-Triazole. (2014). Fisher Scientific.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- SAFETY DATA SHEET: 3-Amino-1H-1,2,4-triazole. (2025). Sigma-Aldrich.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde. BLDpharm.
- Safety Data Sheet: 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde. AK Scientific, Inc.
- Safety Data Sheet: Methyl 1H-1,2,4-triazole-5-carboxyl
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. fishersci.com [fishersci.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. epfl.ch [epfl.ch]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. vumc.org [vumc.org]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
